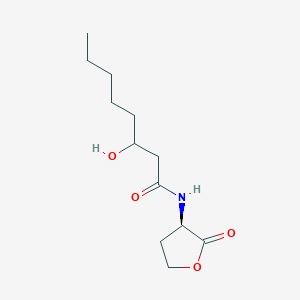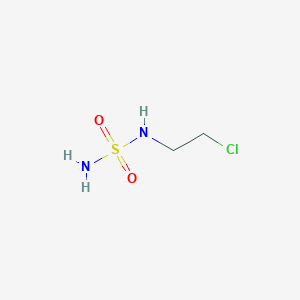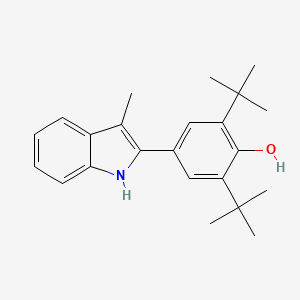
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: is a small diffusible signaling molecule secreted by various bacteria. It plays a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound can have activating or suppressing effects on gene expression and biofilm formation, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone typically involves the reaction of homoserine lactone with 3-hydroxyoctanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the lactone ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
Chemistry: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is used as a model compound to study quorum sensing mechanisms in bacteria . It is also used in the synthesis of other biologically active molecules.
Biology: In biological research, this compound is used to study bacterial communication and biofilm formation. It helps in understanding how bacteria coordinate their activities and respond to environmental changes .
Medicine: By disrupting quorum sensing, it is possible to prevent bacterial infections and biofilm-related issues .
Industry: In industrial applications, this compound is used in the development of biosensors and bioreactors. It helps in monitoring and controlling bacterial populations in various processes .
作用機序
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression . This binding activates or represses the transcription of target genes, resulting in various cellular responses such as biofilm formation, virulence factor production, and motility .
類似化合物との比較
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Hydroxydecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
Comparison: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is unique due to its specific hydroxyl group at the third position of the octanoyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other similar compounds .
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m1/s1 |
InChIキー |
XCZVBYOXRSFQBH-QVDQXJPCSA-N |
異性体SMILES |
CCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |
正規SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)


![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)



![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)

![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)

